molecular formula C13H18BrNO3 B2768912 (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate CAS No. 380610-92-4

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B2768912
CAS No.: 380610-92-4
M. Wt: 316.195
InChI Key: CYSVECFBQRKMKO-NSHDSACASA-N
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Description

®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromophenyl group, a hydroxyethyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of ®-tert-butyl 2-hydroxyethylcarbamate with 3-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the hydroxyethylcarbamate attacks the bromobenzyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its carbamate moiety is known to interact with enzymes such as acetylcholinesterase, making it a potential candidate for studying enzyme kinetics and inhibition mechanisms.

Medicine

In medicine, ®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate may be explored for its potential therapeutic applications. Its ability to inhibit specific enzymes could make it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its reactivity and functional groups make it suitable for the synthesis of various active ingredients and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl (1-(3-fluorophenyl)-2-hydroxyethyl)carbamate
  • ®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate
  • ®-tert-Butyl (1-(3-methylphenyl)-2-hydroxyethyl)carbamate

Uniqueness

®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. The bromine atom also influences the compound’s reactivity and interaction with biological targets, making it distinct from its fluorine, chlorine, and methyl analogs.

This detailed article provides a comprehensive overview of ®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(3-bromophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSVECFBQRKMKO-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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